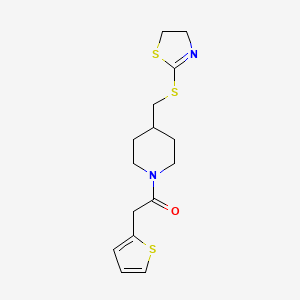![molecular formula C23H27N3O4 B2423272 N-(1,3-benzodioxol-5-yl)-1-[2-(2,4-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide CAS No. 941970-33-8](/img/structure/B2423272.png)
N-(1,3-benzodioxol-5-yl)-1-[2-(2,4-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-yl)-1-[2-(2,4-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H27N3O4 and its molecular weight is 409.486. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-yl)-1-[2-(2,4-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-yl)-1-[2-(2,4-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
The compound’s structural features make it a promising candidate for cancer research. Researchers have explored its effects on tumor growth, cell proliferation, and apoptosis. In vitro studies suggest that it may inhibit specific cancer pathways, making it a potential lead compound for novel anticancer drug development .
Neuroprotection and Neurodegenerative Diseases
Given its piperidine core, F2356-1268 has been investigated for its neuroprotective properties. It may modulate neurotransmitter systems, enhance neuronal survival, and mitigate oxidative stress. Researchers are particularly interested in its potential application in neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .
Anti-inflammatory Activity
F2356-1268’s benzodioxole moiety contributes to its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes, making it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma. Preclinical studies have shown promising results .
Analgesic Properties
The compound’s unique structure suggests possible analgesic activity. Researchers have explored its effects on pain pathways, including modulation of opioid receptors. Further studies are needed to validate its potential as a novel analgesic agent .
Antiviral Applications
Preliminary investigations indicate that F2356-1268 may exhibit antiviral activity. Researchers have studied its effects against specific viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). However, more research is required to understand its mechanism of action and therapeutic potential .
Psychopharmacology and Mood Disorders
The compound’s interaction with neurotransmitter systems suggests possible psychopharmacological effects. Researchers have explored its impact on mood regulation, anxiety, and depression. While early findings are promising, clinical trials are necessary to validate its efficacy .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-[2-(2,4-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-15-3-5-19(16(2)11-15)25-22(27)13-26-9-7-17(8-10-26)23(28)24-18-4-6-20-21(12-18)30-14-29-20/h3-6,11-12,17H,7-10,13-14H2,1-2H3,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRZVFWSBBDAOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-ethyl 2-(isonicotinoylimino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2423189.png)
![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]methanesulfonamide](/img/structure/B2423191.png)

![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2423193.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2423195.png)
![N-[4-(acetylamino)phenyl]-5-amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2423197.png)

![2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride](/img/structure/B2423200.png)
![Ethyl 4-[4-[[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2423202.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2423206.png)

![N-(4-bromophenyl)-2-{[3-cyano-4-(furan-2-yl)-6-phenylpyridin-2-yl]sulfanyl}acetamide](/img/structure/B2423210.png)